

Comparative Cross-Reactivity Analysis of 1-Methyl-2-nitro-1H-indole

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Compound of Interest

Compound Name: **1-Methyl-2-nitro-1H-indole**

Cat. No.: **B15071315**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the synthetic compound **1-Methyl-2-nitro-1H-indole**. Due to the limited publicly available data on the specific biological targets and cross-reactivity profile of this molecule, this guide synthesizes information from related nitroaromatic and indole-based compounds to infer potential off-target interactions and guide future experimental investigation.

Executive Summary

1-Methyl-2-nitro-1H-indole is a small molecule containing a nitro-substituted indole scaffold. While direct experimental data on its specific biological targets is scarce, the known activities of structurally related compounds suggest potential interactions with a range of biological macromolecules, most notably protein kinases. Nitroaromatic compounds, as a class, are known to undergo bioreductive activation, which can lead to a variety of cellular effects and potential toxicities. This guide outlines the probable biological pathways this compound may influence and provides detailed protocols for assessing its cross-reactivity.

Potential Biological Activities and Cross-Reactivity

The biological activity of **1-Methyl-2-nitro-1H-indole** is likely influenced by both the indole core and the nitro functional group.

- **Indole Moiety:** The indole scaffold is a common feature in many biologically active compounds, including numerous approved drugs. Derivatives of indole are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. [1] Cross-reactivity with multiple kinases is a common characteristic of small molecule kinase inhibitors and is a critical aspect of their preclinical evaluation.
- **Nitroaromatic Group:** Nitroaromatic compounds are known for their diverse biological effects, which are often linked to the enzymatic reduction of the nitro group.[2] This reduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules, including proteins and DNA, potentially leading to off-target effects and cytotoxicity.[3][4][5] The aerobic cytotoxicity of some nitro-heterocyclic compounds, such as 1-methyl-2-nitroimidazole, has been attributed to the generation of reactive oxygen species through futile redox cycling.[6]

Given these characteristics, **1-Methyl-2-nitro-1H-indole** may exhibit off-target activities through one or both of the following mechanisms:

- **Competitive Binding to ATP-Binding Sites:** The planar indole structure could facilitate binding to the ATP-binding pocket of various protein kinases, leading to inhibition of their catalytic activity.
- **Redox Cycling and Non-Specific Interactions:** The nitro group could undergo metabolic activation, leading to the production of reactive species that could non-specifically modify a range of proteins, contributing to cytotoxicity.

Comparative Data

Direct comparative data for **1-Methyl-2-nitro-1H-indole** is not readily available in the public domain. However, we can infer potential cross-reactivity by examining data from similar compounds.

Table 1: Potential Cross-Reactivity Targets Based on Structural Analogs

Compound Class	Potential Targets	Rationale
Indole-based Kinase Inhibitors	Protein Kinases (e.g., Src family, VEGFR, EGFR)	The indole scaffold is a common pharmacophore in many kinase inhibitors. [1]
Nitroaromatic Compounds	Nitroreductases, DNA, various cellular proteins	Bioreductive activation of the nitro group can lead to reactive intermediates that interact with multiple cellular components. [2]

Experimental Protocols

To experimentally determine the cross-reactivity profile of **1-Methyl-2-nitro-1H-indole**, the following experimental approaches are recommended.

Kinase Inhibitor Profiling

This experiment aims to assess the inhibitory activity of **1-Methyl-2-nitro-1H-indole** against a broad panel of protein kinases.

Methodology: KinaseGlo® Luminescent Kinase Assay

- Reagent Preparation:
 - Prepare a stock solution of **1-Methyl-2-nitro-1H-indole** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the compound to be tested.
 - Reconstitute the kinase panel enzymes and substrates in their respective buffers according to the manufacturer's instructions.
 - Prepare the Kinase-Glo® reagent.
- Assay Procedure:

- Add a small volume of the diluted compound or vehicle control to the wells of a 384-well plate.
 - Add the kinase enzyme and substrate to each well to initiate the reaction.
 - Incubate the plate at room temperature for the recommended time.
 - Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cellular Cytotoxicity Assay

This experiment evaluates the cytotoxic effects of **1-Methyl-2-nitro-1H-indole** on cultured cells.

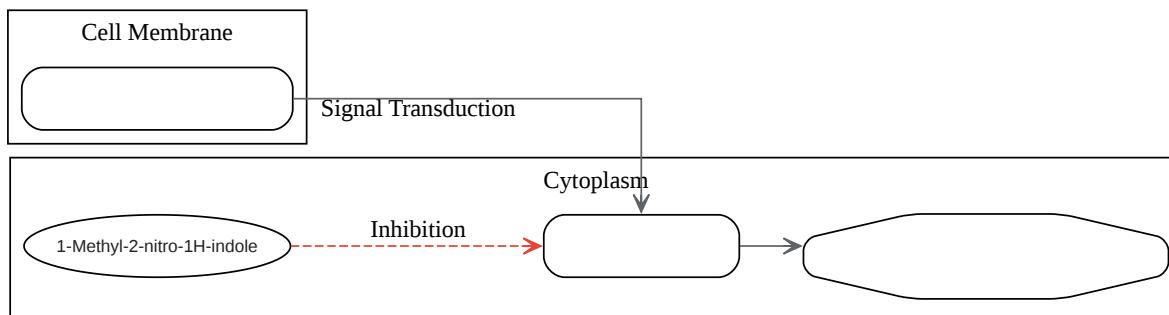
Methodology: MTT Assay

- Cell Culture:
 - Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate growth medium.
 - Seed the cells into a 96-well plate and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with serial dilutions of **1-Methyl-2-nitro-1H-indole** or a vehicle control.
 - Incubate the cells for a specified period (e.g., 48 or 72 hours).

- MTT Assay:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

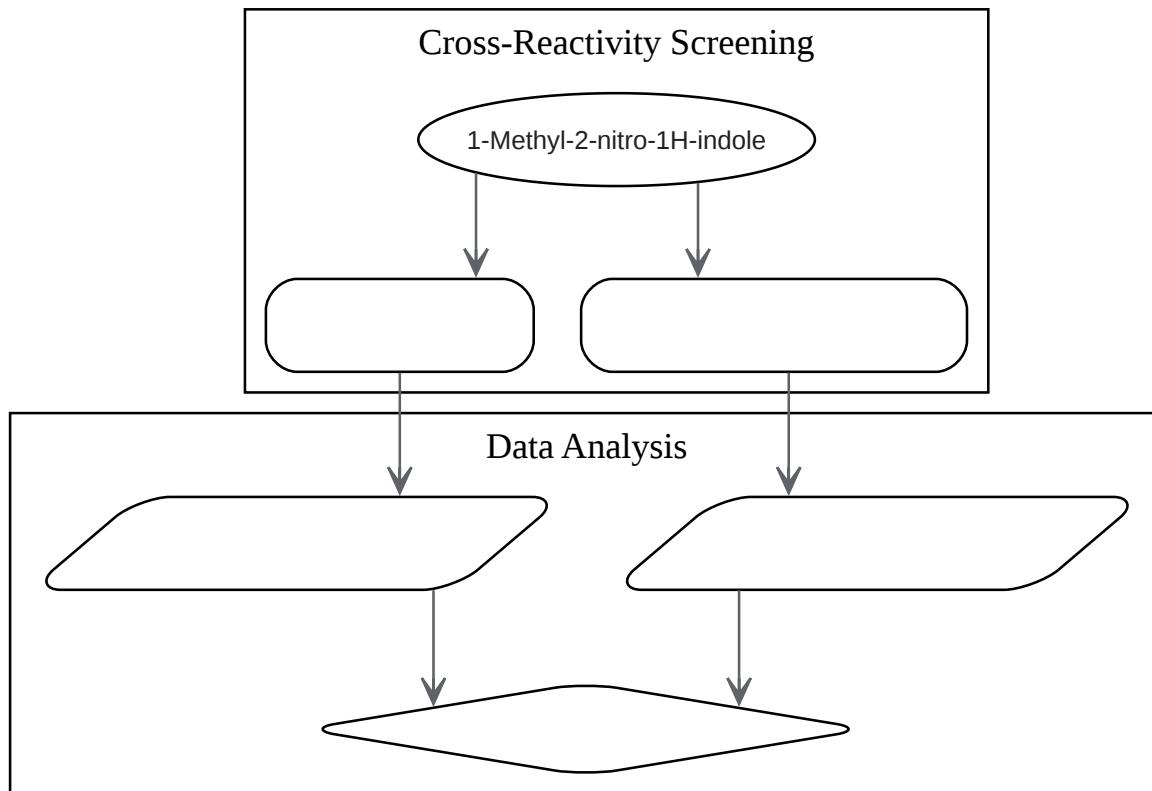
Visualizations

To illustrate the concepts discussed, the following diagrams are provided.



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Caption: Potential mechanism of action of **1-Methyl-2-nitro-1H-indole** via inhibition of a kinase signaling pathway.



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Caption: Workflow for assessing the cross-reactivity of **1-Methyl-2-nitro-1H-indole**.

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